molecular formula C17H21Cl3N2O B2380865 1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine dihydrochloride CAS No. 1803581-77-2

1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine dihydrochloride

Cat. No.: B2380865
CAS No.: 1803581-77-2
M. Wt: 375.72
InChI Key: KUFFCFCBNWDKNL-UHFFFAOYSA-N
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Description

1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine dihydrochloride is a piperazine derivative featuring a central phenyl ring substituted at the 3-position with a methoxy group linked to a 2-chlorophenyl moiety. Its molecular formula is C₁₇H₁₈ClN₂O·2HCl (dihydrochloride salt), with a molecular weight of 393.7 g/mol. The compound’s structure combines a piperazine core with a benzyl ether bridge, distinguishing it from simpler phenylpiperazine derivatives. This design may enhance its pharmacokinetic properties, such as lipophilicity and receptor binding specificity, particularly in neurological and antibacterial contexts .

Properties

IUPAC Name

1-[3-[(2-chlorophenyl)methoxy]phenyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O.2ClH/c18-17-7-2-1-4-14(17)13-21-16-6-3-5-15(12-16)20-10-8-19-9-11-20;;/h1-7,12,19H,8-11,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFFCFCBNWDKNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=CC=C2)OCC3=CC=CC=C3Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine dihydrochloride involves several steps. One common method includes the reaction of 1-(3-chlorophenyl)piperazine with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Neuropharmacology

The compound exhibits significant neuropharmacological properties, primarily through its interaction with neurotransmitter systems. Research indicates that derivatives of piperazine can modulate dopamine and norepinephrine levels in the brain.

  • Dopaminergic Activity : Studies have shown that this compound can increase dopamine levels transiently in specific brain regions, such as the caudate nucleus and hypothalamus. This effect suggests potential applications in treating disorders like depression and schizophrenia where dopaminergic dysregulation is evident .
  • Norepinephrine Modulation : The compound has been noted to slightly decrease norepinephrine levels, indicating a potential role in managing conditions associated with norepinephrine imbalance, such as anxiety disorders .

Anticancer Potential

Recent investigations have highlighted the anticancer properties of piperazine derivatives, including this compound. Molecular docking studies suggest that it can bind effectively to DNA and inhibit crucial enzymes involved in cancer cell proliferation.

  • Topoisomerase Inhibition : The ability to inhibit topoisomerase II is particularly noteworthy, as this enzyme is vital for DNA replication and repair in cancer cells. By disrupting this process, the compound could potentially halt tumor growth .
  • Synergistic Effects with Chemotherapy : A case study demonstrated that combining this compound with doxorubicin enhanced cytotoxicity against various cancer cell lines compared to doxorubicin alone. This synergistic effect could lead to more effective treatment regimens for cancer patients .

Safety and Toxicity Profile

Understanding the safety profile of any pharmacological agent is crucial for its therapeutic application. Preliminary studies indicate that this compound exhibits low cytotoxicity at therapeutic concentrations.

  • Cytotoxicity Assessment : In vitro studies have shown that at concentrations ranging from 1–100 µM, this compound maintains high cell viability (>94% at 10 µM), suggesting a favorable safety margin for further development .

Summary of Findings

ApplicationKey Findings
NeuropharmacologyModulates dopamine and norepinephrine levels; potential treatment for mood disorders.
AnticancerInhibits topoisomerase II; enhances efficacy when combined with doxorubicin.
Safety ProfileLow cytotoxicity at therapeutic concentrations; high cell viability observed.

Mechanism of Action

The mechanism of action of 1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine dihydrochloride involves its interaction with specific molecular targets. It is known to bind to GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms . This mechanism is particularly relevant in its potential use as an antiparasitic agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Differences

The target compound’s 3-[(2-chlorophenyl)methoxy]phenyl substituent introduces steric and electronic effects absent in direct phenyl-substituted piperazines. Below is a comparison with structurally related compounds:

Compound Name Substituent(s) on Piperazine Molecular Formula Molecular Weight (g/mol) Key Functional Groups
1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine dihydrochloride 3-[(2-Chlorophenyl)methoxy]phenyl C₁₇H₁₈ClN₂O·2HCl 393.7 Piperazine, benzyl ether, 2-chlorophenyl
1-(2-Chlorophenyl)piperazine 2-Chlorophenyl C₁₀H₁₂ClN₂ 202.7 Direct 2-chloro substitution
1-(3-Chlorophenyl)piperazine 3-Chlorophenyl C₁₀H₁₂ClN₂ 202.7 Direct 3-chloro substitution
1-[2-(3-Chlorophenoxy)ethyl]piperazine dihydrochloride 2-(3-Chlorophenoxy)ethyl C₁₂H₁₆ClN₂O·2HCl 323.6 Ethoxy bridge, 3-chlorophenoxy
1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride 5-Chloro-2-methoxyphenyl C₁₁H₁₄ClN₂O·HCl 272.2 Methoxy and chloro on phenyl

Pharmacological Activity Comparison

Serotonin Receptor Modulation
  • Target Compound : The benzyl ether-linked 2-chlorophenyl group may influence selectivity for serotonin (5-HT) receptor subtypes. Similar compounds, such as 1-(3-chlorophenyl)piperazine, act as 5-HT1B agonists with variable effects on sympathetic nerve discharge .
  • 1-(2-Chlorophenyl)piperazine : Exhibits affinity for 5-HT1A/1B receptors and modulates cardiovascular responses, but lacks the extended benzyl ether chain seen in the target compound .
  • 1-(3-Trifluoromethylphenyl)piperazine : Shows potent 5-HT1B agonism, highlighting the impact of electron-withdrawing groups (e.g., -CF₃ vs. -Cl) on receptor binding .
Antibacterial Activity
  • Derivatives like (2E)-1-[3-(2-chlorophenyl)prop-2-enyl]-4-(2-methoxyphenyl)piperazine demonstrate Gram-positive antibacterial activity (MIC: 4–8 µg/mL), suggesting that the 2-chlorophenyl moiety enhances membrane penetration . The target compound’s benzyl ether bridge may further improve solubility and efficacy.

Physicochemical and Spectroscopic Properties

  • DFT Analysis : Computational studies on 1-(2-chlorophenyl)piperazine and 1-(2-methoxyphenyl)piperazine reveal similar HOMO-LUMO gaps (~4.5–5.0 eV), indicating comparable electronic properties. However, the target compound’s benzyl ether group introduces additional vibrational modes in FT-IR spectra (e.g., C-O-C stretching at 1,250 cm⁻¹) .

Biological Activity

1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine dihydrochloride, also known as a piperazine derivative, is a compound of interest due to its potential therapeutic applications, particularly in the treatment of central nervous system disorders. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H16Cl2N2O2
  • Molecular Weight : 303.19 g/mol
  • Solubility : Soluble in water
  • Melting Point : Approximately 214°C (decomposition)

This compound acts primarily as a serotonin receptor modulator. Compounds in the piperazine class often influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation and anxiety disorders.

Pharmacological Effects

The biological activity of this compound has been investigated in various studies, highlighting its potential effects:

  • Dopaminergic Activity : Research indicates that similar arylpiperazine compounds can modulate dopamine levels in the brain. For instance, studies on related compounds have shown that they can transiently increase dopamine levels in specific brain regions, suggesting a role in treating conditions like depression and anxiety .
  • Antidepressant Potential : As an arylpiperazine derivative, it is hypothesized to exhibit antidepressant-like effects by enhancing serotonergic and dopaminergic transmission. This is particularly relevant for the management of major depressive disorder and post-traumatic stress disorder (PTSD) .

Table 1: Summary of Biological Studies on Piperazine Derivatives

Study ReferenceCompound StudiedMain Findings
I-893Increased dopamine in caudate nucleus; decreased norepinephrine levelsSuggests potential for mood regulation
Various Aryl-PiperazinesAntidepressant-like effects observed in animal modelsSupports further investigation for clinical use
S100A2–p53 InhibitorGrowth inhibition in cancer cell linesIndicates potential for oncological applications

Case Studies

  • Dopamine and Norepinephrine Modulation :
    In a study involving I-893 (a related piperazine compound), oral doses resulted in significant changes in dopamine levels within the rat brain. This modulation is critical for understanding how these compounds could influence mood and cognitive function .
  • Antidepressant Activity :
    Animal models have demonstrated that certain piperazine derivatives exhibit significant antidepressant-like behavior, supporting their potential use as therapeutic agents for mood disorders .

Q & A

Q. Table 1: Reaction Conditions and Yields

StepSolventCatalystTemperature (°C)Yield (%)Purity (%)Source
Methoxy attachmentDMFNone806590
Piperazine couplingTolueneK₂CO₃1107288
Final purificationEthanol/H₂ORT95

What analytical techniques are most effective for characterizing this compound?

Basic Research Question
Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the piperazine ring connectivity and substitution patterns (e.g., 2-chlorophenyl methoxy group at δ 3.8–4.2 ppm) .
  • HPLC-MS : Reverse-phase C18 columns (ACN/0.1% TFA gradient) detect impurities <0.5% .
  • X-ray Crystallography : Resolves dihydrochloride salt formation and steric effects of the 2-chlorophenyl group .

What safety protocols are critical during handling?

Basic Research Question
Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate; avoid water to prevent HCl gas release .
  • Storage : Store in airtight containers at RT with desiccants to prevent hygroscopic degradation .

How does the hydrochloride salt form influence solubility and stability?

Basic Research Question
Methodological Answer:

  • Solubility : The dihydrochloride salt increases aqueous solubility (e.g., >50 mg/mL in PBS) for in vitro assays .
  • Stability : Hygroscopicity requires anhydrous storage; degradation products (e.g., free base) form at >40°C .

What strategies are used to evaluate its biological activity in receptor-binding assays?

Advanced Research Question
Methodological Answer:

  • Radioligand Displacement : Compete with ³H-ketanserin for 5-HT₂A receptor affinity (IC₅₀ < 100 nM) .
  • Functional Assays : Measure cAMP modulation in HEK293 cells expressing GPCRs (e.g., 5-HT₁A) .
  • Selectivity Profiling : Screen against 50+ kinases/transporters to identify off-target effects .

How can impurities be profiled and controlled during synthesis?

Advanced Research Question
Methodological Answer:

  • LC-TOF/MS : Identifies byproducts (e.g., N-alkylated piperazine isomers) at ppm levels .
  • Process Controls : Limit benzyl chloride residuals to <0.1% via quenching with NaHCO₃ .
  • Regulatory Compliance : Follow ICH Q3A guidelines for genotoxic impurity thresholds .

How to resolve contradictions in reported biological activity data?

Advanced Research Question
Methodological Answer:

  • Assay Standardization : Use common positive controls (e.g., clozapine for 5-HT₂A) to normalize data .
  • Structural Verification : Confirm batch purity via COSY NMR to exclude confounding isomers .
  • Meta-Analysis : Apply QSAR models to reconcile IC₅₀ variations across cell lines (e.g., CHO vs. HEK293) .

What structural modifications enhance target selectivity?

Advanced Research Question
Methodological Answer:

  • Substituent Engineering : Replace 2-chlorophenyl with 2-fluorophenyl to reduce hERG channel liability .
  • Scaffold Hybridization : Fuse with triazoloquinazoline to improve CNS penetration (LogP < 3) .
  • Isosteric Replacement : Swap piperazine with diazepane to mitigate metabolic N-dealkylation .

What in vivo models are suitable for pharmacokinetic studies?

Advanced Research Question
Methodological Answer:

  • Rodent Models : Sprague-Dawley rats (IV/PO dosing) assess bioavailability (>30%) and Tmax (2–4 hr) .
  • Microsomal Stability : Human liver microsomes quantify CYP3A4-mediated clearance (t₁/₂ > 60 min) .
  • BBB Penetration : Measure brain/plasma ratios via LC-MS/MS after carotid artery cannulation .

How to elucidate the mechanism of action in complex pathways?

Advanced Research Question
Methodological Answer:

  • CRISPR Knockout : Delete candidate receptors (e.g., 5-HT₂A) in cell lines to confirm target engagement .
  • Phosphoproteomics : Use SILAC labeling to map downstream kinase activation (e.g., ERK1/2) .
  • Molecular Dynamics : Simulate ligand-receptor binding poses (e.g., π-π stacking with Phe340 in 5-HT₂A) .

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